molecular formula C13H13NO3 B3389554 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid CAS No. 929974-49-2

2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid

Cat. No. B3389554
CAS RN: 929974-49-2
M. Wt: 231.25 g/mol
InChI Key: NKOZFTCNUWSLCQ-UHFFFAOYSA-N
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Description

The compound “2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid” is a complex organic molecule. It likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group (-COOH), a methoxymethyl group (-OCH2CH3), and a methyl group (-CH3) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline portion of the molecule is a fused ring system, containing a benzene ring and a pyridine ring. The methoxymethyl, methyl, and carboxylic acid groups would be attached to specific carbon atoms within this ring system .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically quite reactive and can participate in various reactions such as esterification and amide formation. The methoxymethyl group could potentially be involved in ether cleavage or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-(methoxymethyl)-4-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-9-5-3-4-6-10(9)14-11(7-17-2)12(8)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZFTCNUWSLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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